molecular formula C6H12BrNO B2655489 2-Bromo-N-(tert-butyl)acetamide CAS No. 57120-58-8

2-Bromo-N-(tert-butyl)acetamide

Cat. No. B2655489
CAS RN: 57120-58-8
M. Wt: 194.072
InChI Key: PZDSFKANPSFTPS-UHFFFAOYSA-N
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Description

2-Bromo-N-(tert-butyl)acetamide is a chemical compound with the molecular formula C6H12BrNO . It is used in various chemical reactions as an organic building block .


Molecular Structure Analysis

The molecular structure of 2-Bromo-N-(tert-butyl)acetamide consists of 6 carbon atoms, 12 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 1 oxygen atom .

Scientific Research Applications

1. Synthesis of N-tert-butyl amides

  • Summary of Application: N-tert-butyl amides are synthesized from the reaction of nitriles with tert-butyl benzoate, catalyzed by Zn (ClO4)2·6H2O . These compounds have wide applications in organic synthesis and drug synthesis .
  • Methods of Application: The reaction with aryl nitriles was carried out at 50 °C under solvent-free conditions . The benzyl and sec-alkyl nitriles also proceeded well .
  • Results: The reaction with aryl nitriles afforded the N-tert-butyl amides in 87–97% yields after 1 hour. The benzyl and sec-alkyl nitriles produced the N-tert-butyl amides in 83–91% yields after 5 hours .

2. Synthesis of N-tert-butyl amides using Cu(OTf)2

  • Summary of Application: A series of N-tert-butyl amides are synthesized in excellent isolated yields via the reaction of nitriles with di-tert-butyl dicarbonate, catalyzed by Cu(OTf)2 .
  • Methods of Application: The reaction is carried out under solvent-free conditions at room temperature .
  • Results: The reaction resulted in excellent isolated yields of N-tert-butyl amides .

3. Inhibitors of SARS-CoV 3CL protease

  • Summary of Application: N-(tert-Butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides have been used as potent noncovalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: The specific results or outcomes obtained were not detailed in the source .

4. Synthesis of Amides Using the Ritter Reaction

  • Summary of Application: N-tert-butylacetamide finds its application in the synthesis of amides using the Ritter reaction with bismuth triflate catalysis .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: The specific results or outcomes obtained were not detailed in the source .

5. Synthesis of Model N-substituted Oligoglycines

  • Summary of Application: tert-Butyl bromoacetate serves as building blocks during the synthesis of model N-substituted oligoglycines (peptoids) containing an N-linked lactoside side-chain .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: The specific results or outcomes obtained were not detailed in the source .

6. E2 Elimination Mechanism

  • Summary of Application: The E2 elimination mechanism is a fundamental reaction in organic chemistry, and tert-butyl bromide, a compound similar to “2-Bromo-N-(tert-butyl)acetamide”, is often used as a model compound for studying this mechanism .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: The specific results or outcomes obtained were not detailed in the source .

7. Synthesis of ortho-Brominated para-Substituted Phenols

  • Summary of Application: Ortho-brominated para-substituted phenols have been synthesized in ACS-grade methanol . These compounds have potential applications in various areas, including pharmaceuticals .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: The specific results or outcomes obtained were not detailed in the source .

8. Synthesis of Nitrilotriacetic Acid End-Functionalized Polystyrene

  • Summary of Application: Tert-butyl bromoacetate, a compound similar to “2-Bromo-N-(tert-butyl)acetamide”, has been used in the synthesis of nitrilotriacetic acid end-functionalized polystyrene by atom transfer radical polymerization .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: The specific results or outcomes obtained were not detailed in the source .

Safety And Hazards

The safety and hazards associated with 2-Bromo-N-(tert-butyl)acetamide include the following precautionary statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

2-bromo-N-tert-butylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12BrNO/c1-6(2,3)8-5(9)4-7/h4H2,1-3H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZDSFKANPSFTPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-N-(tert-butyl)acetamide

Citations

For This Compound
3
Citations
TH Cheung, C Xue, DA Kurtz… - ACS Applied Materials & …, 2023 - ACS Publications
Therapeutic release from hydrogels is traditionally controlled by encapsulation within nanoparticles; however, this strategy is limited for the release of proteins due to poor efficiency and …
Number of citations: 1 pubs.acs.org
T Mani, G Tircsó, O Togao, P Zhao… - Contrast media & …, 2009 - Wiley Online Library
Modulation of water exchange in lanthanide(III)–DOTA type complexes has drawn considerable attention over the past two decades, particularly because of their application as contrast …
Number of citations: 66 onlinelibrary.wiley.com
ICA Epoxidation, P Salonen - utupub.fi
Mo, W and V are found naturally in metalloenzymes such as the Mo/W oxotransferases and the V haloperoxidases (VHPOs). These enzymes catalyze oxidation reactions related to C, N…
Number of citations: 0 www.utupub.fi

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